molecular formula C7H8N2O B8759227 1-(Pyrimidin-4-yl)propan-2-one

1-(Pyrimidin-4-yl)propan-2-one

Cat. No.: B8759227
M. Wt: 136.15 g/mol
InChI Key: RBRQRIDTYPKENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-4-yl)propan-2-one is a heterocyclic ketone comprising a pyrimidine ring substituted at the 4-position with a propan-2-one (acetone-derived) group. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their roles in drug design .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1-pyrimidin-4-ylpropan-2-one

InChI

InChI=1S/C7H8N2O/c1-6(10)4-7-2-3-8-5-9-7/h2-3,5H,4H2,1H3

InChI Key

RBRQRIDTYPKENX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 1-(Pyrimidin-4-yl)propan-2-one and related compounds:

Compound Name Substituent on Pyrimidine Functional Group Key Properties/Applications
This compound 4-position Propan-2-one (ketone) Potential intermediate in drug synthesis (inferred)
1-(2-Methylpyrimidin-4-yl)ethan-1-one 2-Methyl, 4-position Ethan-1-one (acetyl) Flavoring agent
1-(Pyrimidin-4-yl)azetidin-3-amine 4-position Azetidine-3-amine Pharmaceutical intermediate
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 2-Amino, 4-Methyl, 6-Piperidinyl Amine, Piperidine Crystal structure studied for drug design

Key Observations :

  • Chain Length and Ketone Position: The propan-2-one group in the target compound introduces a longer alkyl chain compared to acetyl-substituted analogs like 1-(2-methylpyrimidin-4-yl)ethan-1-one.
  • Substituent Position : Substitution at the pyrimidine 4-position (vs. 2- or 6-positions) can alter electronic effects, influencing reactivity and binding affinity in biological systems .

Pharmacological and Physicochemical Properties

  • Bioactivity : Pyrimidine ketones and amines are associated with diverse bioactivities. For example, dihydropyrimidin-2(1H)-one analogs exhibit improved pharmacological profiles compared to certified drugs in some cases . The target compound’s elongated ketone chain may modulate interactions with enzymes or receptors, though experimental validation is needed.
  • Crystallography : Derivatives like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine have been structurally characterized using SHELX programs, revealing hydrogen-bonding networks critical for stability . Similar analyses for this compound could predict its solid-state behavior.

Commercial and Research Relevance

  • Suppliers: Compounds like 1-(pyrimidin-4-yl)azetidin-3-amine dihydrochloride are commercially available (7 suppliers), indicating industrial interest in pyrimidine-based building blocks . The target compound’s absence from supplier lists suggests it may be a novel or understudied intermediate.
  • Research Gaps: Limited data exist on the target compound’s synthesis, crystallography, or bioactivity. Further studies could benchmark it against acetylated analogs like 1-(2-methylpyrimidin-4-yl)ethan-1-one, which is already used in flavoring .

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